molecular formula C₁₈H₁₉Br₃O₂ B1140860 (8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 79258-15-4

(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No. B1140860
CAS RN: 79258-15-4
M. Wt: 507.05
InChI Key:
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Description

Cyclopenta[a]phenanthrenes are a group of compounds that have attracted interest due to their unique chemical structures and potential biological activities. These compounds are structurally related to steroids and have been synthesized and studied for their chemical and physical properties, as well as for their potential carcinogenic activities.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes involves complex chemical reactions, including aromatisation, to obtain derivatives with specific structural features. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives has been achieved through the aromatisation of 3-unsubstituted and 3-methoxy-11,17-diketones, which are key intermediates in the synthesis process (Coombs, 1966).

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes is characterized by the presence of multiple rings, including a cyclopenta ring fused to a phenanthrene system. This structural arrangement is crucial for the compound's chemical behavior and biological activities. X-ray crystallography and molecular orbital calculations have been used to study the structure and attempt correlations with carcinogenicity, revealing small deviations from planarity and the influence of substituents on the compound's properties (Clayton et al., 1983).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including bromination, which introduces bromine atoms adjacent to the carbonyl group, influencing the compound's chemical properties and reactivity (Coombs et al., 1973). These reactions are significant for synthesizing derivatives with specific functional groups that may affect biological activity.

Scientific Research Applications

Structural Analysis and Medicinal Chemistry

  • 17βH-Periplogenin : Isolated from the root bark of Periploca sepium Bunge, a Chinese traditional herbal medicine. The compound exhibits a specific crystal structure conducive to forming helical chains through hydrogen bonds, which could influence its biological activity (Yu-wei Zhang et al., 2012).

  • Androsterone Derivatives : Studied for their potential as androgen biosynthesis inhibitors, highlighting the significance of the steroid shape and the extra E ring's orientation in biological applications (G. Djigoué et al., 2012).

  • 3β-Acetoxyandrosta-5,16-dien-17-yl Trifluoromethanesulfonate : Features a fused four-ring steroidal system with specific ring conformations, relevant for understanding molecular interactions in crystal structures (Sheng-Bin Zhou et al., 2015).

Synthetic Approaches and Compound Development

  • Design and Synthesis of an Aromatic-steroid Derivative : Demonstrates a methodological approach in synthesizing a complex derivative, potentially useful for drug development and chemical synthesis (L. F. Valverde et al., 2013).

  • Synthesis of trans-3,4-Dihydrodiol Metabolites : Involves the synthesis of metabolites of a carcinogenic polycyclic aromatic hydrocarbon related to steroids, providing insights into carcinogenesis and potential therapeutic targets (R. Harvey et al., 1993).

Environmental Chemistry and Toxicology

  • 4H-Cyclopenta [def] Phenanthrene : Explores the synthesis, reactivity, and potential mutagenic activity of derivatives, relevant for environmental chemistry and assessing carcinogenic risks (M. Minaba, Kazuo T. Suzuki, 1986).

  • Correlation between Carcinogenicity and Chemical Structure : Investigates the structure-activity relationship in cyclopenta[a]phenanthrene derivatives, aiding in understanding carcinogenic mechanisms and designing safer chemicals (M. Coombs et al., 1973).

properties

IUPAC Name

(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWXPLGWUHJRG-WASBOFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

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